3-Phenylbenzofuran-7-carboxylic acid
Description
2-(8-Methylquinolin-6-yl)acetic acid is a quinoline derivative featuring a methyl group at the 8-position and an acetic acid moiety at the 6-position of the quinoline ring. This compound is of significant interest in medicinal chemistry due to the quinoline scaffold's prevalence in bioactive molecules. The acetic acid group enhances solubility and facilitates further chemical modifications, making it a versatile intermediate for drug development .
Properties
Molecular Formula |
C15H10O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-phenyl-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-15(17)12-8-4-7-11-13(9-18-14(11)12)10-5-2-1-3-6-10/h1-9H,(H,16,17) |
InChI Key |
CPMZVMZMSDCIAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C2C=CC=C3C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Position and Electronic Effects
- Methyl vs.
- Ester vs. Acid Moieties: Methyl 6-quinolineacetate (CAS 5622-36-6) lacks the free carboxylic acid group, increasing membrane permeability but reducing direct reactivity in coupling reactions .
Preparation Methods
Reaction Conditions and Catalysts
Eaton’s reagent (7.7% phosphorus pentoxide in methanesulfonic acid) is highly effective for cyclodehydration, offering superior reactivity over polyphosphoric acid (PPA) or methanesulfonic acid alone. For example:
Key Optimization Data:
| Catalyst | Temperature (°C) | Time | Yield (%) | Isomer Ratio (3-Ph:2-Ph) |
|---|---|---|---|---|
| Eaton’s reagent | 45 | 10 min | 89 | 100:0 |
| PPA | 55 | 2 h | 78 | 100:0 |
| PPA | 132 | 2 h | 73 | 0:100 |
This method is advantageous for scalability but necessitates anhydrous conditions to prevent hydrolysis of intermediates.
Perkin Rearrangement of 3-Bromocoumarins
The Perkin rearrangement converts 3-bromocoumarins into benzofuran-2-carboxylic acids, which can be further functionalized to introduce the C7 carboxylic acid group.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the Perkin rearrangement:
Bromination and Functionalization
Bromination of dihydrobenzo[b]furan-7-carboxylic acid precursors enables Suzuki-Miyaura coupling to introduce the phenyl group:
-
2,3-Dihydrobenzo[b]furan-7-carboxylic acid treated with Br₂/Fe in acetic acid yields 5-bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid (50% yield).
-
Palladium-catalyzed coupling with phenylboronic acid installs the C3 phenyl group, followed by oxidation (DDQ) to aromatize the furan ring.
One-Pot Condensation-Cyclization
A one-pot strategy starting from 2-hydroxybenzophenones streamlines the synthesis:
Base-Catalyzed Condensation
Acid-Mediated Cyclization
Methanesulfonic acid (3 equiv.) in toluene at 110°C for 6 hours promotes cyclization without decarboxylation, critical for retaining the C7 carboxylic acid.
Functional Group Interconversion
Ester Hydrolysis
Ethyl or methyl esters of 3-phenylbenzofuran-7-carboxylate are hydrolyzed using NaOH/EtOH:H₂O (1:1) at 70°C, yielding the carboxylic acid in ≥90% yield .
Nitrile Oxidation
Nitrile precursors (e.g., 3-phenylbenzofuran-7-carbonitrile) undergo oxidative hydrolysis with H₂O₂/HCO₂H, though this route is less common due to side reactions.
Challenges and Optimization
-
Regioselectivity : Competing 2-phenyl isomer formation is mitigated using Eaton’s reagent or low-temperature PPA.
-
Carboxyl Group Stability : Strong acids (e.g., H₂SO₄) may decarboxylate intermediates; methanesulfonic acid is preferred.
-
Purification : Recrystallization from ethyl acetate/hexane (1:3) removes non-polar byproducts .
Q & A
Q. How can regioselective functionalization of the benzofuran core be achieved?
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